Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate belongs to the class of bisphosphonates, which are known for their ability to inhibit bone resorption and are used in treating various bone-related diseases. The presence of trifluoroethyl groups enhances its reactivity and stability, making it suitable for various chemical reactions.
The synthesis of Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate involves a multi-step reaction process:
This method highlights the efficiency of using phosphonylation techniques in synthesizing complex phosphonate esters.
The molecular structure of Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate features a phosphonic acid derivative where two trifluoroethyl groups are attached to the phosphorus atom. The structure can be represented as follows:
The molecular geometry around the phosphorus atom is trigonal pyramidal due to the presence of lone pairs, influencing its reactivity in chemical reactions.
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate is primarily utilized in the Horner-Wadsworth-Emmons reaction. This reaction enables the formation of tetrasubstituted (Z)-alkenes from aryl alkyl ketones in the presence of bases such as sodium hydride or tin(II) triflate. The reaction proceeds through the following steps:
This mechanism illustrates the compound's versatility in producing complex organic molecules with high stereoselectivity.
The mechanism of action for Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate involves its role as a nucleophile in various organic reactions. In the context of bisphosphonates:
This dual action underscores its significance not only in organic synthesis but also in therapeutic applications.
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications while also necessitating careful handling due to potential reactivity .
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate has diverse applications across several scientific fields:
Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate is systematically identified through multiple nomenclature systems. The International Union of Pure and Applied Chemistry (IUPAC) name is ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate, while alternative designations include "2-[Bis(2,2,2-trifluoroethoxy)phosphinyl]propanoic Acid Ethyl Ester" [2] [4]. The compound’s chemical registry is unambiguously defined by CAS Number 107905-52-2 [2] [4].
Its molecular formula is C₉H₁₃F₆O₅P, corresponding to a molecular weight of 346.16 g/mol [2] [4] [5]. Key structural descriptors include:
CCOC(=O)C(C)P(=O)(OCC(F)(F)F)OCC(F)(F)F [5] AOPGVWVZYLPHRT-UHFFFAOYSA-N [5] CCOC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F (for the acetate analog, highlighting analogous phosphonoacetate backbone) [3] [7] Table 1: Nomenclature Variants and Identifiers
| Descriptor Type | Value |
|---|---|
| IUPAC Name | Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate |
| CAS Number | 107905-52-2 |
| Molecular Formula | C₉H₁₃F₆O₅P |
| Molecular Weight | 346.16 g/mol |
| MDL Number | MFCD04039536 |
Direct crystallographic data for ethyl 2-[bis(2,2,2-trifluoroethyl)phosphono] propionate is limited in the provided sources. However, analogous bis(2,2,2-trifluoroethyl) phosphonates exhibit defined conformational traits. The phosphorus center adopts a tetrahedral geometry typical of phosphonate esters, with P–O bond lengths approximating 1.48–1.52 Å and C–P bonds near 1.80 Å [6]. The trifluoroethyl (–CH₂CF₃) substituents display gauche conformations relative to the P=O group, minimizing steric clashes and electronic repulsion [6] [9].
Notably, X-ray diffraction (XRD) studies on structurally similar cyclic phosphonates derived from bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) confirm spirocyclic configurations with O–P–O bond angles of 98–102° [6]. For the title compound, the propionate ethyl ester moiety (–CH₃CH₂OCO–) introduces steric constraints around the α-carbon, likely enforcing a pseudo-axial orientation to alleviate interactions with trifluoroethoxy groups.
Table 2: Key Geometric Parameters of Analogous Phosphonates
| Bond/Angle | Typical Range | Conformational Influence |
|---|---|---|
| P=O Bond | 1.46–1.49 Å | Electrophilic reactivity enhancement |
| P–O–C(CF₃) | 1.60–1.63 Å | Steric shielding of phosphorus |
| O–P–O Angle | 98°–102° | Tetrahedral distortion in cyclic derivatives |
| C–C–P Torsion | 110°–120° | Ester group orientation |
The trifluoroethyl (–CH₂CF₃) groups impart profound electronic perturbations at the phosphorus center. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) moiety, quantified by its Hammett constant (σₚ = 0.54), polarizes the P–O bonds, increasing the phosphorus atom’s electrophilicity [6] [9]. This effect is evidenced in:
The synergistic combination of -I (inductive) and +R (resonance) effects from –CF₃ elevates the phosphonate’s Lewis acidity, making it an efficient precursor for synthesizing sterically congested or electron-rich phosphonate esters. This property is exploited in synthesizing cyclic H-phosphonates where traditional reagents like PCl₃ fail [6].
Table 3: Electronic Impact of Trifluoroethyl vs. Ethyl Substituents
| Property | Bis(trifluoroethyl) Phosphonate | Diethyl Phosphonate | Effect |
|---|---|---|---|
| P=O IR Stretch | 1250–1270 cm⁻¹ | 1220–1240 cm⁻¹ | Increased bond order |
| ³¹P-NMR Chemical Shift | δ 5–8 ppm (P(III) tautomer) | δ 6–9 ppm | Deshielding |
| Transesterification Rate | High (TFE removal in vacuo) | Moderate | Volatile TFE byproduct drives equilibrium |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: